Butyl[1-(1,3-thiazol-2-yl)ethyl]amine
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Overview
Description
Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including Butyl[1-(1,3-thiazol-2-yl)ethyl]amine, often involves the Hantzsch thiazole synthesis. This method typically includes the reaction of α-haloketones with thioamides under acidic or basic conditions . For this compound, a possible synthetic route could involve the reaction of a butyl-substituted α-haloketone with a thioamide derivative under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of thiazole derivatives may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Butyl[1-(1,3-thiazol-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Butyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Butyl[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives. Its butyl group and thiazole ring combination may offer unique interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H16N2S |
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Molecular Weight |
184.30 g/mol |
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C9H16N2S/c1-3-4-5-10-8(2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
JYTCBWXKNQPTJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=NC=CS1 |
Origin of Product |
United States |
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